molecular formula C23H25N3O3 B2685913 8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 210640-05-4

8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

Katalognummer: B2685913
CAS-Nummer: 210640-05-4
Molekulargewicht: 391.471
InChI-Schlüssel: LYWBOWIANIJKKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties against Pseudomonas aeruginosa , a significant pathogen known for its resistance to multiple drugs. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3C_{22}H_{22}N_{2}O_{3} with a molecular weight of approximately 394.49 g/mol. The compound features a chromenone backbone substituted with various functional groups that contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with Zn²⁺ ions , which are crucial for the quorum sensing (QS) systems in Pseudomonas aeruginosa . Specifically, it targets the LasR system, a key component in bacterial communication that regulates virulence factors and biofilm formation. By inhibiting this system, the compound can potentially reduce bacterial virulence and enhance the efficacy of existing antibiotics.

TargetInteractionEffect
Zn²⁺ ionsBindingDisruption of QS signaling
LasR systemInhibitionReduced virulence factor expression

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the benzimidazole moiety significantly affect the biological activity of the compound. A study showed that derivatives with alterations in the heterocyclic structure improved potency against Pseudomonas aeruginosa by enhancing binding affinity to the target sites.

Table 2: Structure-Activity Relationship Findings

Compound VariantIC50 (μM)Remarks
Original Compound3.2Baseline activity
Variant A1.5Enhanced binding
Variant B0.8Significant improvement

Study 1: Efficacy Against Pseudomonas aeruginosa

A recent study evaluated the effectiveness of this compound against various strains of Pseudomonas aeruginosa . The results indicated a substantial reduction in pyocyanin production and biofilm formation when treated with concentrations as low as 0.2 μM. This suggests that the compound not only inhibits bacterial growth but also disrupts established biofilms, which are notoriously difficult to eradicate.

Study 2: Cytotoxicity Assessment

An assessment of cytotoxicity was conducted using an A549 adenocarcinoma cell line to determine the safety profile of the compound. The results indicated low cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-6-14-11-15-21(28)19(23-24-17-9-7-8-10-18(17)26(23)5)13(2)29-22(15)16(20(14)27)12-25(3)4/h7-11,27H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWBOWIANIJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.